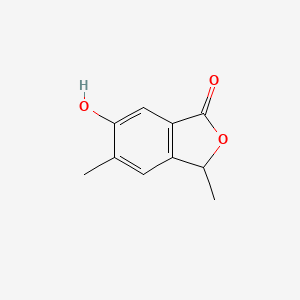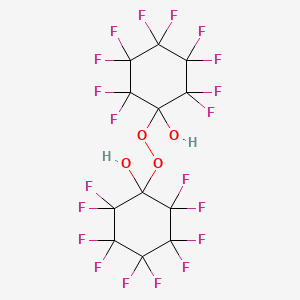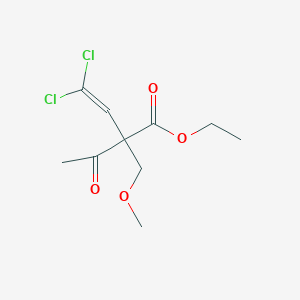![molecular formula C20H17ClN2O2 B14332543 N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide CAS No. 100821-10-1](/img/structure/B14332543.png)
N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide is an organic compound that features a pyridine ring, a carboxamide group, and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide typically involves a multi-step process:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl alcohol with a suitable base to form the corresponding alkoxide, which is then reacted with a halogenated methylating agent to yield the chlorophenyl intermediate.
Coupling with Pyridine Derivative: The chlorophenyl intermediate is then coupled with a pyridine-4-carboxamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step requires a palladium catalyst, a base, and a boronic acid derivative of the pyridine compound.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Substitution: The chlorophenyl moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s derivatives are investigated for their use in materials science and as intermediates in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering signal transduction pathways . These interactions can result in various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)pyridine-4-carboxamide: Lacks the methoxy methyl group, resulting in different chemical properties and biological activities.
N-(2-Methoxyphenyl)pyridine-4-carboxamide: Contains a methoxy group instead of the chlorophenyl moiety, leading to variations in reactivity and applications.
N-(4-Methylphenyl)pyridine-4-carboxamide:
Uniqueness
N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide is unique due to the presence of both the chlorophenyl and methoxy methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity in synthetic transformations and its potential as a versatile pharmacophore in medicinal chemistry .
Properties
CAS No. |
100821-10-1 |
|---|---|
Molecular Formula |
C20H17ClN2O2 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)methoxymethyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-18-7-5-15(6-8-18)13-25-14-17-3-1-2-4-19(17)23-20(24)16-9-11-22-12-10-16/h1-12H,13-14H2,(H,23,24) |
InChI Key |
XZYRCLFQJJZHLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCC2=CC=C(C=C2)Cl)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


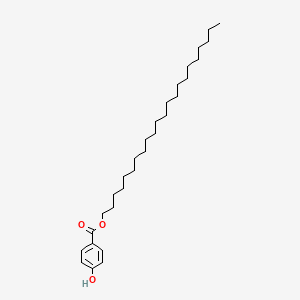
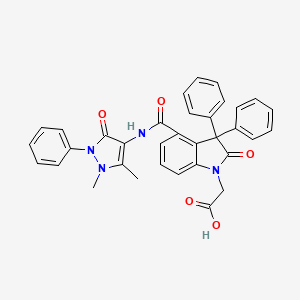
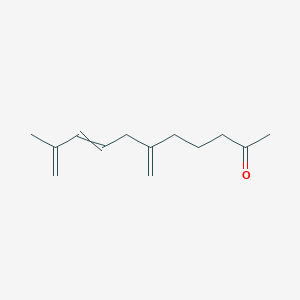

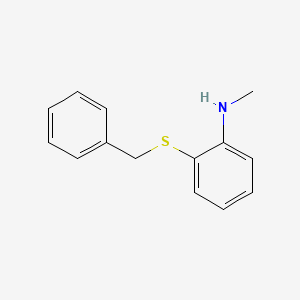
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
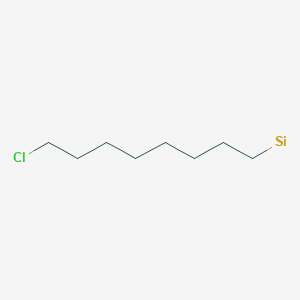
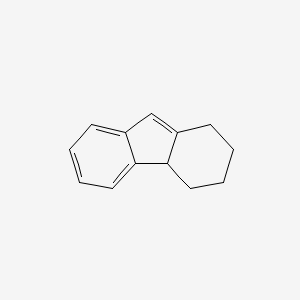
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
